MFCD02081779
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02081779 is a complex organic compound with a unique structure that combines a benzyl-methyl-amino group with a hydroxy-cyclopenta-chromen core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02081779 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen Core: The initial step involves the formation of the chromen core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the Cyclopenta Ring:
Attachment of the Benzyl-Methyl-Amino Group: The final step involves the attachment of the benzyl-methyl-amino group through a nucleophilic substitution reaction, using a suitable benzyl-methyl-amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
MFCD02081779 can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the chromen core or the benzyl-methyl-amino group.
Substitution: The benzyl-methyl-amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketone or aldehyde derivatives, while substitution reactions can introduce various functional groups to the benzyl-methyl-amino moiety.
Scientific Research Applications
MFCD02081779 has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of MFCD02081779 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzyl-methylamino)pyridine-3-boronic acid pinacol ester
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
MFCD02081779 is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-[[benzyl(methyl)amino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H21NO3/c1-22(12-14-6-3-2-4-7-14)13-18-19(23)11-10-16-15-8-5-9-17(15)21(24)25-20(16)18/h2-4,6-7,10-11,23H,5,8-9,12-13H2,1H3 |
InChI Key |
KRCRLEJHLWTLDE-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.